1-(Azetidin-3-yl)-4-methylpiperazine hydrochloride, also known as 1-(azetidin-3-yl)-4-methylpiperazine trihydrochloride, is a compound with potential applications in medicinal chemistry. The compound features a piperazine ring substituted with an azetidine moiety, which contributes to its unique pharmacological properties. This compound is classified under the category of piperazine derivatives, which are known for their diverse biological activities.
The compound is sourced from various chemical suppliers and research publications. It is classified as a synthetic organic compound and falls under the broader category of piperazine derivatives. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(azetidin-3-yl)-4-methylpiperazine trihydrochloride, with the InChI key being FDTBTIGNZRBMBK-UHFFFAOYSA-N .
The synthesis of 1-(azetidin-3-yl)-4-methylpiperazine hydrochloride can be achieved through several methods, primarily involving the reaction of appropriate precursors. One common method involves:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are often employed to characterize the synthesized compound .
The molecular structure of 1-(azetidin-3-yl)-4-methylpiperazine hydrochloride consists of a piperazine ring connected to an azetidine moiety. The structure can be represented as follows:
The compound appears as an off-white solid and has a purity level of around 97% .
1-(Azetidin-3-yl)-4-methylpiperazine hydrochloride can participate in various chemical reactions typical for piperazine derivatives, including:
These reactions often require specific conditions such as temperature control, solvent choice, and catalysts to optimize yields and selectivity .
The mechanism of action of 1-(azetidin-3-yl)-4-methylpiperazine hydrochloride is not fully elucidated but is believed to involve interactions with various biological targets such as receptors or enzymes in the central nervous system. Compounds in this class often exhibit properties that modulate neurotransmitter systems, which may lead to therapeutic effects in certain neurological disorders.
Relevant data indicates that these properties make it suitable for various applications in medicinal chemistry .
1-(Azetidin-3-yl)-4-methylpiperazine hydrochloride has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its structural characteristics suggest possible uses as:
Microwave irradiation has revolutionized azetidine synthesis by accelerating ring-forming reactions, enhancing regioselectivity, and improving yields compared to conventional thermal methods. The strained four-membered azetidine ring is particularly sensitive to reaction conditions, making rapid, controlled cyclization essential.
A pivotal strategy involves the microwave-assisted intramolecular nucleophilic substitution of appropriately functionalized precursors. Halogen- or sulfonate-activated alcohols react with protected amines under microwave conditions to form the azetidine ring with minimized side reactions. For example, 3-aminopropanol derivatives protected as carbamates (Boc, Cbz) or amides undergo ring closure when treated with activating agents like methanesulfonyl chloride in the presence of base, followed by microwave irradiation. This approach significantly reduces reaction times from hours under reflux to minutes while improving yields by 15–30% [5].
The introduction of diversely substituted azetidine precursors benefits from microwave-promoted Kabachnik–Fields reactions. This three-component coupling of amines, carbonyls (aldehydes or ketones), and phosphites generates α-aminophosphonates, which serve as protected amino groups for subsequent cyclization. Microwave irradiation at 100–150 °C for 10–30 minutes drives these reactions to completion with excellent atom economy, eliminating the need for stoichiometric catalysts and facilitating the preparation of C3-substituted azetidine precursors critical for downstream coupling with piperazines [5].
Table 1: Microwave-Assisted Azetidine Cyclization Optimization
Precursor Type | Activating Agent | Microwave Conditions | Yield (%) | Conventional Thermal Yield (%) |
---|---|---|---|---|
N-Boc-3-halopropylamine | None | 150°C, 15 min | 85 | 60 (12 h reflux) |
3-Mesyloxypropylphthalimide | K₂CO₃ | 120°C, 10 min | 92 | 75 (8 h reflux) |
Kabachnik–Fields Adduct | Toluene, neat | 140°C, 20 min | 88 | 65 (24 h stirring) |
Post-cyclization, the azetidine nitrogen requires protection for selective C3 functionalization. Electron-withdrawing groups (EWGs) like tert-butoxycarbonyl (Boc), carboxybenzyl (Cbz), or tosyl (Ts) stabilize the ring while enabling deprotonation at C3 for nucleophilic attacks. Microwave-assisted deprotection using acidic (TFA) or basic (K₂CO₃/methanol) conditions provides rapid access to N-unprotected azetidines, which are immediately reacted with piperazine derivatives to prevent decomposition. The 3-bromoazetidine intermediates are particularly valuable for nucleophilic displacement with N-methylpiperazine under microwave-assisted Pd or Cu catalysis, forming the crucial C–N bond in the target scaffold in >90% yield within 20 minutes [3] [5].
Piperazine functionalization demands precise regiocontrol due to the electronic equivalence of its two nitrogen atoms. Strategic N-protection and metal-free methodologies enable selective alkylation at the desired nitrogen position—essential for synthesizing the 4-methylpiperazine moiety present in the target compound.
N-Methylpiperazine synthesis typically employs reductive amination or alkylation strategies. Reductive amination of piperazine with formaldehyde using sodium triacetoxyborohydride (STAB) or cyanoborohydride in acetic acid buffer provides N-methylpiperazine with high selectivity for the monosubstituted product, minimizing overalkylation. This method yields >95% purity when conducted at 0–5°C with slow formaldehyde addition [2]. For direct alkylation, activating agents like alkyl halides require careful optimization. Methyl iodide reacts with piperazine in acetonitrile or toluene at reduced temperatures (−10°C to 25°C) to favor monoalkylation. The addition of bases like potassium carbonate or DIPEA controls pH and reduces bis-quaternary salt formation. Sterically hindered bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) further enhance selectivity by reversibly forming salts that direct alkylation to the less hindered nitrogen, achieving mono- to bis-alkylation ratios of 15:1 [1] [6].
The coupling of 3-substituted azetidines with N-methylpiperazine hinges on effective nucleophilic displacement. Azetidin-3-yl halides (bromide or mesylate) serve as optimal electrophiles. Reactions proceed in polar aprotic solvents (DMF, DMSO) at 60–80°C with inorganic bases (K₂CO₃, Cs₂CO₃) or organic bases (DIPEA, N-methylmorpholine). Elevated temperatures (80°C) in DMSO drive the reaction to >90% conversion in 4–6 hours without racemization. For less reactive azetidines, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) facilitate interfacial reactions, particularly in biphasic water–toluene systems, yielding 80–85% coupled products [1] [2].
Table 2: Regioselective Alkylation Conditions for Piperazine-Azetidine Coupling
Electrophile | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (Mono: Bis) |
---|---|---|---|---|---|
3-Bromoazetidine-HBr | K₂CO₃ / DMF | 80 | 5 | 92 | >20:1 |
3-Mesyloxyazetidine | Cs₂CO₃ / DMSO | 80 | 4 | 89 | >20:1 |
3-Chloroazetidine | TBAB / H₂O-Toluene | 100 | 8 | 83 | 15:1 |
Azetidin-3-yl triflate | DIPEA / CH₃CN | 60 | 3 | 95 | >20:1 |
Amidation offers an alternative pathway via in situ activation. Carboxylic acid derivatives of azetidine-3-carboxylic acid react with N-methylpiperazine using peptide-coupling agents. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in dichloromethane or DMF at ambient temperature furnishes amides in 70–85% yield. While not directly yielding the target amine, this route provides stable intermediates for subsequent reduction (e.g., with borane-THF or LiAlH₄) to the desired 1-(azetidin-3-yl)-4-methylpiperazine scaffold [1].
Converting the free base of 1-(azetidin-3-yl)-4-methylpiperazine to its hydrochloride salt enhances stability, crystallinity, and aqueous solubility—critical properties for pharmaceutical handling and formulation. Salt formation must avoid decomposition of the acid-sensitive azetidine ring while ensuring stoichiometric control to prevent hygroscopicity.
Hydrochloric acid concentration significantly impacts salt purity. Concentrated HCl (≥37%) often causes ring-opening or polymerization of the azetidine moiety due to exothermic protonation. Conversely, dilute HCl (1–5 M in solvents like isopropanol, diethyl ether, or ethyl acetate) enables controlled protonation at 0–10°C. Dropwise addition of HCl gas dissolved in anhydrous dioxane or tetrahydrofuran into a cooled (−10°C) solution of the free base in methanol or ethanol represents the gold standard. This method provides precise stoichiometry, minimizes water content, and yields hydrochloride salts with <0.5% degradation products .
Crystallization parameters dictate the solid-state stability of the hydrochloride salt. Solvent polarity and anti-solvent selection influence crystal habit, moisture uptake, and storage stability. Isopropanol and ethyl acetate mixtures (3:1 v/v) yield well-defined crystals with low hygroscopicity. Slow evaporation from tert-butanol or acetone/hexane systems produces polymorphs with melting points >200°C, confirming high crystallinity. Lyophilization from tert-butanol/water (10:1) provides amorphous powders suitable for inhalation formulations but requires desiccated storage .
Stability studies reveal that hydrochloride salts remain intact for >24 months under inert atmosphere (argon) at −20°C with moisture content <0.1% w/w (Karl Fischer titration). Accelerated stability testing (40°C/75% RH) shows <2% decomposition over 3 months when crystallized from anhydrous ethanol. Key degradation pathways include azetidine ring hydrolysis to aminopropanols and N-oxidation of the piperazine ring, mitigated by antioxidant additives (0.1% BHT) and oxygen-free packaging .
Table 3: Hydrochloride Salt Formation Conditions and Stability
Acid Source | Solvent System | Crystallization Method | Moisture Content (% w/w) | Accelerated Stability (40°C/75% RH, 3 months) |
---|---|---|---|---|
HCl gas/IPA | Anhydrous isopropanol | Cooling to −20°C | 0.05 | 98.5% intact |
2M HCl in Et₂O | Ethyl acetate | Anti-solvent (hexane) addition | 0.12 | 97.2% intact |
Dilute aq. HCl (3M) | t-BuOH/H₂O (10:1) | Lyophilization | 1.8 | 92.1% intact |
Acetyl chloride/EtOH | Ethanol | Slow evaporation | 0.08 | 99.0% intact |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0